Product packaging for 2-Aminopentane, mono-TMS(Cat. No.:CAS No. 143017-73-6)

2-Aminopentane, mono-TMS

Cat. No.: B12559678
CAS No.: 143017-73-6
M. Wt: 159.34 g/mol
InChI Key: LIUKNXQPWOASFD-UHFFFAOYSA-N
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Description

2-Aminopentane, mono-TMS is a silylated derivative of 2-aminopentane (pentan-2-amine) with the molecular formula C8H21NSi and a molecular weight of 159.34 g/mol . This compound is primarily used in research and analytical chemistry, particularly in gas chromatography (GC) applications, where it has a reported retention index (I) of 1081 on a non-polar methyl silicone column . The silylation of amines like 2-aminopentane is a common technique to enhance their volatility and thermal stability, which improves their detection and analysis in mass spectrometry (MS) and other analytical methods . The parent compound, 2-aminopentane, is a flammable liquid with a density of approximately 0.736-0.757 g/mL and a boiling point around 90.5-92.7 °C . Researchers utilize this and related compounds in method development and the study of chemical properties. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use. Please note that the provided information is compiled from public data sources and customers are encouraged to request lot-specific analysis certificates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H21NSi B12559678 2-Aminopentane, mono-TMS CAS No. 143017-73-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143017-73-6

Molecular Formula

C8H21NSi

Molecular Weight

159.34 g/mol

IUPAC Name

N-trimethylsilylpentan-2-amine

InChI

InChI=1S/C8H21NSi/c1-6-7-8(2)9-10(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

LIUKNXQPWOASFD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N[Si](C)(C)C

Origin of Product

United States

Academic Contextualization of N Trimethylsilyl 2 Aminopentane Research

Significance of N-Silylated Amines in Contemporary Chemical Sciences

N-silylated amines, compounds featuring a silicon-nitrogen (Si-N) bond, are valuable and versatile reagents in modern organic chemistry. researchgate.netrsc.org Their utility stems from the unique electronic and steric properties conferred by the silyl (B83357) group, which differentiates their reactivity from their non-silylated parent amines. rsc.orgrsc.org One of the most common applications of N-silylation is as a protective strategy for amine functional groups during multi-step syntheses. ontosight.aiwikipedia.org The introduction of a trimethylsilyl (B98337) (TMS) group, for instance, temporarily masks the reactive N-H proton, allowing chemical transformations to be performed on other parts of the molecule without interference from the amine. ontosight.aiwikipedia.org

Beyond their role as protecting groups, N-silylated amines function as crucial synthetic intermediates, or synthons, for the construction of complex organic molecules, including pharmaceutically relevant heterocycles. ubc.caacs.org They are employed in a variety of catalytic transformations, including C-N and C-C bond-forming reactions. researchgate.netrsc.org The distinct electronic nature of N-silyl amines, N-silyl imines, and N-silyl enamines results in reactivity that is often complementary to their non-silylated counterparts. rsc.org A key advantage is the facile cleavage of the Si-N bond, typically through simple hydrolysis, which regenerates the free amine upon completion of the desired reaction. researchgate.netrsc.org

Furthermore, N-trimethylsilyl (N-TMS) amines have been identified as effective initiators for the controlled ring-opening polymerization of amino acid N-carboxyanhydrides (NCAs). acs.orgnih.gov This strategy allows for the synthesis of polypeptides with well-defined molecular weights and the facile functionalization of their C-termini. acs.orgnih.gov The catalytic synthesis of N-silylamines itself is an active area of research, with methods like the dehydrocoupling of amines with silanes and the hydrosilylation of imines being prominent. rsc.orgrsc.org

Historical Trajectories and Evolution of Research on Mono-Silylated Aliphatic Amines

The synthesis of silylated amines has evolved significantly from early stoichiometric methods to more sophisticated catalytic approaches. Historically, a general method for the N-silylation of amines involved their reaction with a chlorosilane, such as trimethylchlorosilane (TMS-Cl), in the presence of a base to neutralize the liberated hydrogen chloride. researchgate.netunishivaji.ac.in Often, an excess of the starting amine or a tertiary amine like triethylamine (B128534) was used for this purpose. researchgate.netunishivaji.ac.in

However, early research encountered challenges, particularly with the silylation of aliphatic amines. The N-Si bond in the resulting hydrosilyl amines proved to be unstable, often leading to disproportionation and decomposition of the product. nih.gov This instability was a significant hurdle in the development of reliable synthetic methods. nih.govacs.org

The drive for milder, more efficient, and selective methods led to the development of catalytic systems. These modern approaches avoid the harsh conditions and stoichiometric waste associated with older protocols. researchgate.net Key catalytic strategies that have emerged include:

Dehydrocoupling of amines with silanes: This method forms an Si-N bond with the release of hydrogen gas as the only byproduct. researchgate.netrsc.org

Hydrosilylation of imines: The addition of a Si-H bond across the C=N double bond of an imine yields an N-silylated amine. rsc.orgrsc.org

Dealkenylative cross-coupling: Pioneered by Marciniec, this reaction uses vinylsilanes as silylating agents in the presence of ruthenium catalysts, releasing an olefin as a byproduct. rsc.orgresearchgate.net

The development of catalysts for these transformations has been extensive, spanning a wide range of metals and, more recently, main-group elements. researchgate.netrsc.orgresearchgate.net These advancements have provided chemists with a more robust and versatile toolkit for accessing mono-silylated aliphatic amines like N-(Trimethylsilyl)-2-aminopentane, overcoming the stability issues that plagued earlier research.

Methodological Importance of Derivatization Strategies in Amine Chemistry Research

Derivatization, the process of chemically modifying a compound to produce a new one with properties better suited for a specific analysis, is of paramount importance in amine chemistry. jfda-online.com This is especially true for analytical techniques like gas chromatography (GC). nih.gov Free, underivatized amines are often difficult to analyze using GC because their polarity causes undesirable interactions with the chromatographic column. nih.govresearchgate.net This can lead to issues such as irreversible adsorption, peak tailing, and thermal decomposition in the hot injector or column, all of which compromise the quality and accuracy of the analysis. jfda-online.comnih.goviu.edu

Silylation is one of the most widely used derivatization techniques to overcome these challenges. gcms.czlibretexts.org The process involves replacing an "active" hydrogen on the amine's nitrogen atom with a non-polar silyl group, most commonly a trimethylsilyl (TMS) group. libretexts.orgphenomenex.com This transformation has several critical benefits for GC analysis:

Increased Volatility: The resulting TMS derivative is less polar and has weaker intermolecular hydrogen bonding, which lowers its boiling point and makes it more volatile. gcms.czphenomenex.comchromatographyonline.com

Improved Thermal Stability: Silylated derivatives are generally more stable at the high temperatures required for GC analysis. libretexts.org

Enhanced Chromatographic Properties: The reduced polarity minimizes interactions with the GC column surface, resulting in more symmetrical peak shapes and improved separation from other components in a mixture. researchgate.netgcms.cz

By converting a polar, thermally labile amine into a more volatile and stable derivative, silylation enables the accurate and reproducible analysis by GC and GC-mass spectrometry (GC-MS). wikipedia.orgphenomenex.com This methodological strategy is fundamental for the qualitative identification and quantitative measurement of amines in various complex matrices. jfda-online.comresearchgate.net

Synthetic Routes and Derivatization Protocols for N Trimethylsilyl 2 Aminopentane

Direct Silylation Methodologies for 2-Aminopentane (B145832)

Direct silylation involves the reaction of 2-aminopentane with a silylating agent, leading to the replacement of a hydrogen atom on the nitrogen with a trimethylsilyl (B98337) group. The choice of reagent and reaction conditions can significantly influence the efficiency and selectivity of this transformation.

Utilization of Chlorotrimethylsilane (TMS-Cl) and Bases (e.g., Triethylamine)

A common and straightforward method for the silylation of amines is the use of chlorotrimethylsilane (TMS-Cl) in the presence of a base. unishivaji.ac.in The base, typically a tertiary amine like triethylamine (B128534), serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. unishivaji.ac.in This prevents the protonation of the starting amine, which would render it unreactive towards the electrophilic TMS-Cl.

The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the silicon atom of TMS-Cl. The general procedure involves mixing the primary amine with an excess of the base in an inert solvent, followed by the addition of TMS-Cl. gelest.com For primary amines, the reaction can be driven to completion, often by heating, to yield the monosilylated product. gelest.com

Table 1: Silylation of Amines using TMS-Cl and Triethylamine

Reagent Base Byproduct Key Considerations

Application of Hexamethyldisilazane (HMDS)

Hexamethyldisilazane (HMDS) is another widely used reagent for the trimethylsilylation of amines. sigmaaldrich.comwikipedia.org It is a less aggressive silylating agent compared to TMS-Cl and offers the advantage of producing ammonia (B1221849) as the only byproduct, which is a volatile gas that can be easily removed from the reaction mixture. sigmaaldrich.com

While HMDS can be used alone, the silylation of amines often requires a catalyst to proceed at a reasonable rate. sigmaaldrich.com Catalysts such as trimethylchlorosilane (TMCS) or trifluoroacetic acid can be added in small amounts to increase the reactivity of the HMDS. sigmaaldrich.comresearchgate.net The reaction typically involves heating the amine with an excess of HMDS, with or without a catalyst, until the evolution of ammonia ceases. sigmaaldrich.com This method is effective for silylating a variety of functional groups, including amines. wikipedia.org

Table 2: Silylation of Amines using HMDS

Reagent Catalyst (Optional) Byproduct Key Considerations

Application of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful and versatile silylating agents. sigmaaldrich.cominterchim.fr They are particularly favored for derivatization in analytical applications due to their high reactivity and the volatility of their byproducts. sigmaaldrich.com

BSTFA reacts with primary amines to replace the active hydrogens with a trimethylsilyl group. sigmaaldrich.com The reaction is often rapid and can be carried out under mild conditions. sigmaaldrich.com For compounds that are difficult to silylate, the addition of a catalyst like trimethylchlorosilane (TMCS) to the BSTFA mixture can increase its silylating power. interchim.fr MSTFA is also a highly reactive TMS donor, and its byproducts are very volatile, which is advantageous in trace analysis as it minimizes chromatographic interference. interchim.fr The choice between BSTFA and MSTFA can depend on the specific analytical requirements and the nature of the analyte.

Table 3: Silylation of Amines using BSTFA and MSTFA

Reagent Catalyst (Optional) Key Byproducts Key Considerations
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylchlorosilane (TMCS) N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide Highly reactive and versatile. Byproducts are volatile, which is beneficial for chromatography.

Alternative Silylating Agents and Their Efficiencies

Beyond the commonly used reagents, a variety of other silylating agents are available, each with its own specific reactivity profile. For instance, N,O-bis(trimethylsilyl)acetamide (BSA) is another effective reagent for the silylation of amines. wikipedia.org Its reactivity is comparable to that of BSTFA. interchim.fr

Other reagents include trimethylsilylimidazole (TMSI), which is particularly reactive towards alcohols but can also be used for amines. gelest.com The choice of the silylating agent often depends on factors such as the steric hindrance around the amino group, the desired reaction conditions (e.g., temperature, solvent), and the required purity of the final product. The efficiency of these alternative agents can vary, and optimization of the reaction conditions is often necessary to achieve high yields of the desired N-(trimethylsilyl)-2-aminopentane.

Catalytic Synthetic Pathways to N-Silylamines

In addition to direct silylation methods, catalytic pathways offer an alternative and often more atom-economical approach to the synthesis of N-silylamines. These methods typically involve the use of a transition metal or main group element catalyst to facilitate the formation of the Si-N bond.

Dehydrocoupling of Amines with Silanes

The dehydrocoupling of amines with silanes is a powerful and atom-efficient method for the synthesis of N-silylamines, with the only byproduct being hydrogen gas (H2). rsc.orgrsc.org This reaction involves the catalytic formation of a silicon-nitrogen bond with the concomitant elimination of a molecule of hydrogen. rsc.org

A wide range of catalysts based on alkali and alkaline earth metals, transition metals, main-group elements, and lanthanides have been developed for this transformation. rsc.org The reaction typically involves treating the amine with a hydrosilane in the presence of a suitable catalyst. The choice of catalyst can influence the reaction's selectivity and efficiency, with some catalysts being more effective for primary amines. rsc.org This method represents a greener alternative to traditional silylation methods that generate stoichiometric amounts of salt byproducts. researchgate.net

Table 4: Catalytic Dehydrocoupling for N-Silylamine Synthesis

Reactants Catalyst Byproduct Key Considerations

Hydrosilylation of Imines

The hydrosilylation of imines has emerged as a valuable and promising strategy for synthesizing a wide range of amine compounds. chemistryviews.orgchemistryviews.org This method involves the addition of a silicon hydride (silane) across the carbon-nitrogen double bond of an imine. The process can be catalyzed by a variety of metal complexes, including those based on transition metals and, more recently, main-group elements like aluminum or s-block metals such as calcium and strontium. chemistryviews.orgchemistryviews.org

The synthesis of N-(trimethylsilyl)-2-aminopentane via this route would first involve the formation of an appropriate imine precursor, followed by the catalytic hydrosilylation step. The direct product of imine hydrosilylation is a silylated amine. rsc.org A range of silanes, including triethoxysilane, phenylsilane, and methylphenylsilane, have proven effective in these reactions. chemistryviews.orgrsc.org The choice of catalyst is crucial and can influence reaction efficiency and substrate scope. While traditional transition metal catalysts are common, developments in catalysis have introduced more abundant and sustainable main-group metal catalysts. chemistryviews.orgchemistryviews.org For instance, iron complexes and cationic aluminum hydrides have been successfully employed as catalysts for imine hydrosilylation, demonstrating good to excellent yields and tolerance for various functional groups. chemistryviews.orgrsc.org

The general mechanism for a catalyzed reaction involves the activation of the imine by the catalyst. For example, with a cationic aluminum catalyst, a Lewis adduct is formed between the aluminum center and the imine nitrogen, which then reacts with the silane (B1218182) to yield the final silylated amine product. chemistryviews.org

Table 1: Comparison of Catalytic Systems for Imine Hydrosilylation

Catalyst Type Metal Center Typical Silane Temperature (°C) Key Features
BIAN Complex rsc.org Iron (Fe) (EtO)₃SiH 70 Employs an inexpensive silane; shows broad substrate scope for aldimines. rsc.org
Cationic Hydride chemistryviews.org Aluminum (Al) Phenylsilane, TMDSO, PHMS Ambient Main-group catalyst; tolerant of various functional groups. chemistryviews.org

This table is generated based on data from analogous reactions and illustrates typical conditions.

Dealkenylative Coupling of Amines with Vinylsilanes

A direct and atom-efficient method for the N-silylation of amines is the dealkenylative coupling with vinylsilanes. rsc.orgnih.gov This reaction involves the formation of a Si-N bond from an amine and a vinylsilane, accompanied by the release of an olefin as the byproduct. nih.gov Ruthenium hydride complexes have been identified as effective catalysts for this transformation. nih.gov

In the context of synthesizing N-(trimethylsilyl)-2-aminopentane, this protocol would involve the direct reaction of 2-aminopentane with a trimethylvinylsilane in the presence of a ruthenium catalyst. The vinylsilane serves as both the silylating agent and a hydrogen acceptor. nih.gov This method is applicable to both primary and secondary amines. nih.gov Mechanistic studies, including deuterium labeling experiments, have been conducted to elucidate the reaction pathway. nih.gov The process offers an attractive route for synthesizing silylamines under optimized conditions. nih.gov

Table 2: Ruthenium-Catalyzed Dealkenylative N-Silylation

Amine Substrate Vinylsilane Catalyst Product Key Outcome
Primary Amine R¹CH=CHSiR₃ Ru-H Complex R-NH-SiR₃ Forms Si-N bond with olefin evolution. nih.gov
Secondary Amine R¹CH=CHSiR₃ Ru-H Complex R₂N-SiR₃ Effective for a range of amines. nih.gov

This table illustrates the general scope of the reaction as described in the literature. nih.gov

Optimization of Reaction Conditions for Research-Scale Synthesis

Optimizing reaction conditions is a critical step to maximize product yield and purity while minimizing costs and reaction time, particularly for research-scale synthesis. nih.gov For the synthesis of N-(trimethylsilyl)-2-aminopentane via the aforementioned routes, several parameters would be subject to optimization.

Key parameters for optimization include:

Catalyst Selection and Loading: Different metal catalysts (e.g., Ru, Fe, Al) and their associated ligands can have a significant impact on reaction efficiency. chemistryviews.orgrsc.orgnih.gov Catalyst loading is typically minimized to reduce cost without compromising reaction rate, with loadings as low as 1 mol% or even 0.05 mol% being reported in efficient systems. rsc.org

Solvent: The choice of solvent can influence reactant solubility and catalyst stability. Anhydrous and degassed solvents are often required to prevent side reactions. orgsyn.org

Temperature: Reaction temperatures can vary widely, from room temperature to elevated temperatures (e.g., 70-80 °C), depending on the catalyst's thermal stability and the desired reaction rate. rsc.orgnih.gov

Reactant Stoichiometry: The molar ratio of the amine, silylating agent, and catalyst is fine-tuned. An excess of one reagent may be used to drive the reaction to completion. youtube.com

Reaction Time: The duration of the reaction is monitored to determine the point of maximum conversion and prevent the formation of degradation products. youtube.com

Bayesian optimization and other data-driven approaches are increasingly being used to accelerate the process of identifying optimal reaction conditions from a large parameter space. nih.gov

Table 3: Example Parameters for Silylation Reaction Optimization

Parameter Range Explored Optimal Condition (Hypothetical) Rationale
Catalyst Loading 0.5 - 5 mol% 1.0 mol% Balances reaction speed with catalyst cost. rsc.org
Temperature 25 °C - 100 °C 70 °C Provides sufficient thermal energy for activation without promoting side reactions. rsc.org
Solvent Toluene, THF, Acetonitrile THF Ensures solubility of all reactants and intermediates. youtube.com
Silane Equivalents 1.0 - 2.5 1.2 A slight excess of the silylating agent ensures complete conversion of the amine.

| Reaction Time | 1 - 24 hours | 4 hours | Time required to achieve >95% conversion as monitored by GC-MS. rsc.org |

Stereochemical Considerations in the Derivatization of Chiral Amines

2-Aminopentane is a chiral molecule, existing as two distinct enantiomers: (R)-2-aminopentane and (S)-2-aminopentane. When performing a derivatization reaction on a chiral compound, it is essential to consider the stereochemical outcome. uou.ac.in The N-silylation reaction occurs at the nitrogen atom of the amino group, which is not the stereogenic center (the carbon atom bonded to the amino group, a hydrogen, a methyl group, and a propyl group). Therefore, the derivatization itself is not expected to alter the configuration of the stereocenter.

However, the reaction conditions (e.g., temperature, basicity) must be controlled to prevent any potential side reactions that could lead to racemization, which is the conversion of an enantiomerically pure sample into a mixture of both enantiomers. The stereochemical integrity of the product, N-(trimethylsilyl)-2-aminopentane, must be confirmed analytically.

Several analytical techniques are available for the stereochemical analysis of chiral amines and their derivatives:

Chiral Gas Chromatography (GC): This is a powerful method for separating and quantifying enantiomers. Using a chiral stationary phase, the (R) and (S) enantiomers of the silylated product would exhibit different retention times, allowing for the determination of enantiomeric excess (ee). acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the NMR spectra of enantiomers are identical in a non-chiral solvent, the use of chiral derivatizing agents (CDAs) or chiral solvating agents can induce diastereomeric interactions. researchgate.net This results in distinguishable signals for each enantiomer in the ¹H or ¹³C NMR spectrum, enabling the determination of their relative proportions. researchgate.net

The development of transition metal-catalyzed stereoselective C-H activation and silylation has also become a significant area of research for creating chiral organosilicon compounds, although this is distinct from the direct derivatization of a pre-existing chiral center as discussed here. rsc.org

Table 4: Analytical Methods for Stereochemical Analysis

Technique Principle Application to N-(TMS)-2-aminopentane
Chiral GC acs.org Differential interaction of enantiomers with a chiral stationary phase. Direct separation and quantification of (R)- and (S)-N-(trimethylsilyl)-2-aminopentane. acs.org
NMR with Chiral Derivatizing Agents (e.g., MPA, MTPA) researchgate.net Formation of diastereomers with distinct NMR spectra. Although derivatization is at the N-H bond, this method is more suited for chiral alcohols and primary/secondary amines before silylation. researchgate.net

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. | Can confirm the presence of a chiral, non-racemic substance but provides less precise quantification of enantiomeric excess compared to chromatographic methods. acs.org |

Advanced Spectroscopic Elucidation and Structural Analysis of N Trimethylsilyl 2 Aminopentane

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For N-(trimethylsilyl)-2-aminopentane, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its atomic connectivity and environment.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, HMBC) for Structural Assignment

Multi-dimensional NMR techniques are indispensable for assigning the proton (¹H) and carbon (¹³C) signals of N-(trimethylsilyl)-2-aminopentane and confirming its covalent structure. While specific experimental spectra for this compound are not widely published, its expected correlations can be reliably predicted based on established principles of NMR spectroscopy.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks within the molecule. Key correlations would be observed between adjacent protons in the pentyl chain: the terminal methyl protons (H-5) would correlate with the H-4 methylene protons, which in turn would correlate with the H-3 methylene protons. The H-3 protons would show a correlation to the methine proton (H-2), which would also couple to the protons of the C-1 methyl group. A correlation between the N-H proton and the H-2 methine proton would also be expected, confirming the position of the silylamine group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon atom in the pentyl chain and the trimethylsilyl (B98337) (TMS) group by linking them to their known proton resonances. For instance, the prominent singlet in the ¹H spectrum corresponding to the nine TMS protons would correlate to a single carbon resonance, confirming the chemical equivalence of the methyl groups on the silicon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for N-(trimethylsilyl)-2-aminopentane Predicted chemical shifts (δ) are in ppm. Predicted values are based on analogous structures and chemical shift principles.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
1 (CH₃) ~1.05 (d) ~23.0 C-2, C-3
2 (CH) ~2.80 (m) ~52.0 C-1, C-3, C-4, C(TMS)
3 (CH₂) ~1.40 (m) ~39.0 C-1, C-2, C-4, C-5
4 (CH₂) ~1.30 (m) ~20.0 C-2, C-3, C-5
5 (CH₃) ~0.90 (t) ~14.0 C-3, C-4
N-H ~0.5-1.5 (br s) - C-2
TMS (CH₃) ~0.10 (s) ~1.0 C-2, Si

Studies of Dynamic Processes via Variable-Temperature NMR

Molecules like N-(trimethylsilyl)-2-aminopentane can exhibit dynamic processes such as conformational changes or hindered rotation around single bonds. Variable-temperature (VT) NMR is the primary tool for investigating such phenomena. mdpi.comscielo.br

At ambient temperature, it is expected that rotation around the C-N and N-Si bonds is rapid on the NMR timescale, resulting in sharp, time-averaged signals for the different atomic groups. However, by lowering the temperature, these dynamic processes can be slowed. If the energy barrier to a particular process (e.g., rotation or nitrogen inversion) is sufficiently high, cooling the sample can lead to the broadening of signals, followed by their decoalescence into multiple distinct peaks at the slow-exchange limit. researchgate.netnih.gov Each new peak would represent a unique, slowly interconverting conformer. mdpi.comscielo.br Such a study on N-(trimethylsilyl)-2-aminopentane could provide valuable thermodynamic data on its conformational isomerism.

Isotopic Labeling Strategies in NMR Spectroscopy Research

Isotopic labeling is a powerful strategy used to enhance NMR sensitivity or to simplify complex spectra, enabling specific pathways and structures to be traced. wikipedia.org For N-(trimethylsilyl)-2-aminopentane, several labeling approaches could be employed for detailed structural and dynamic studies. nih.gov

¹⁵N Labeling: The most common isotope of nitrogen, ¹⁴N, is a quadrupolar nucleus, which often leads to broad NMR signals. By replacing it with the spin-½ ¹⁵N isotope, sharp signals can be obtained. americanpeptidesociety.org This would allow for direct observation of the nitrogen environment and the measurement of precise ¹H-¹⁵N and ¹³C-¹⁵N coupling constants. Furthermore, ¹H-¹⁵N correlation experiments could be performed to unambiguously identify protons attached to or near the nitrogen atom.

¹³C Labeling: While ¹³C NMR is routinely performed at natural abundance, selective enrichment of a specific carbon atom in the pentyl chain can be used to confirm signal assignments in cases of spectral overlap.

²H (Deuterium) Labeling: Selective replacement of protons with deuterium simplifies ¹H NMR spectra by removing specific signals and their associated couplings. This can be a powerful tool for deciphering complex spin systems or for studying kinetic isotope effects in dynamic processes.

Silicon-29 (²⁹Si) NMR Spectroscopy for Si-N Bond Characterization

²⁹Si NMR spectroscopy provides direct information about the chemical environment of the silicon atom. The natural abundance of the ²⁹Si isotope is 4.7%, making it a moderately sensitive nucleus for NMR studies. The chemical shift of the silicon atom in N-(trimethylsilyl)-2-aminopentane is highly indicative of the Si-N bond. For N-silylated amines, the ²⁹Si resonance typically appears in a well-defined region of the spectrum. The precise chemical shift value is sensitive to the electronic properties of the substituents on both the silicon and nitrogen atoms, providing direct confirmation of the successful silylation of the amine. acs.org A ¹H-²⁹Si HMBC experiment could also be employed to show a direct correlation between the protons on the TMS methyl groups and the silicon atom itself, providing unequivocal proof of the Si-C bonds within the TMS moiety. acs.org

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and its fragments by measuring their mass-to-charge ratios with very high accuracy. This technique is essential for elucidating the fragmentation pathways of compounds like N-(trimethylsilyl)-2-aminopentane.

Elucidation of Fragmentation Pathways and Ion Trapping Experiments

Under electron ionization (EI), N-(trimethylsilyl)-2-aminopentane is expected to undergo predictable fragmentation, and HRMS allows for the confirmation of the elemental composition of each resulting ion. nih.gov The fragmentation of TMS-derivatized amines is well-documented and typically involves characteristic losses and rearrangements. sci-hub.seresearchgate.net

Key fragmentation pathways for N-(trimethylsilyl)-2-aminopentane would likely include:

Loss of a Methyl Radical: A primary fragmentation event is often the loss of a methyl group (•CH₃) from the TMS moiety, leading to a stable [M-15]⁺ ion. This ion is frequently the base peak in the mass spectra of silylated compounds.

Alpha-Cleavage: As with other amines, cleavage of the C-C bond alpha to the nitrogen atom is a major pathway. For this molecule, cleavage can occur on either side of the C-2 carbon. The loss of the propyl radical (•C₃H₇) is expected to be a dominant process, resulting in a characteristic resonance-stabilized ion at m/z 102.

Formation of the Trimethylsilyl Cation: The formation of the [Si(CH₃)₃]⁺ ion (m/z 73) is a hallmark of TMS derivatives and provides clear evidence of the silyl (B83357) group.

Ion trapping experiments , such as tandem mass spectrometry (MS/MS), can be used to confirm these proposed fragmentation mechanisms. nih.govbasinc.comresearchgate.net In such an experiment, a specific precursor ion (e.g., the [M-15]⁺ ion) is isolated in the ion trap and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed, providing direct evidence of the fragmentation cascade and confirming the relationships between parent and daughter ions.

Table 2: Predicted Key Fragments in the High-Resolution Mass Spectrum of N-(trimethylsilyl)-2-aminopentane Calculated for the most abundant isotopes: ¹H, ¹²C, ¹⁴N, ²⁸Si.

Proposed Fragment Ion Chemical Formula Calculated m/z Fragmentation Pathway
[M]⁺ [C₈H₂₁NSi]⁺ 159.1443 Molecular Ion
[M-CH₃]⁺ [C₇H₁₈NSi]⁺ 144.1208 Loss of a methyl radical from TMS group
[M-C₃H₇]⁺ [C₅H₁₂NSi]⁺ 102.0739 Alpha-cleavage with loss of propyl radical

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of N-(Trimethylsilyl)-2-aminopentane. This technique involves the selection of a specific precursor ion, typically the molecular ion ([M]⁺) or a prominent fragment ion, which is then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides detailed structural information, allowing for the confirmation of the compound's identity.

For N-(trimethylsilyl)-2-aminopentane, the fragmentation is expected to be directed by the nitrogen atom and the trimethylsilyl (TMS) group. The primary site of ionization is typically the nitrogen atom, owing to its lone pair of electrons. Common fragmentation pathways for silylated amines include α-cleavage and rearrangements involving the TMS group.

A characteristic fragmentation pattern for primary amines involves the cleavage of the C-C bond alpha to the nitrogen atom. escholarship.orgoup.com For N-(trimethylsilyl)-2-aminopentane, this would result in the formation of a stable iminium ion. The fragmentation would likely proceed as follows:

α-Cleavage: The bond between the second and third carbon atoms of the pentyl chain is susceptible to cleavage. This would lead to the formation of a resonance-stabilized iminium ion containing the TMS group. The charge is preferentially retained on the nitrogen-containing fragment.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of N-(Trimethylsilyl)-2-aminopentane

Precursor Ion (m/z)Proposed Fragment IonStructure of FragmentPredicted m/z
159[M-CH₃]⁺Ion resulting from the loss of a methyl group from the TMS moiety.144
159[CH₃CH=N⁺H(Si(CH₃)₃)]Iminium ion from α-cleavage.130
159[Si(CH₃)₃]⁺Trimethylsilyl cation.73

Isotopic Abundance Analysis in Mass Spectrometry Research

Isotopic abundance analysis is a crucial aspect of mass spectrometry that aids in the confirmation of elemental composition. Silicon, a key element in N-(trimethylsilyl)-2-aminopentane, has three stable isotopes: ²⁸Si, ²⁹Si, and ³⁰Si, with natural abundances of approximately 92.23%, 4.67%, and 3.10%, respectively. perkinelmer.com

The presence of the silicon atom in fragments containing the TMS group will give rise to a characteristic isotopic pattern in the mass spectrum. Specifically, for any fragment ion containing one silicon atom, there will be corresponding peaks at M+1 and M+2, where M is the mass of the ion containing the most abundant isotope, ²⁸Si. The relative intensities of these isotopic peaks are predictable and serve as a signature for the presence of silicon.

A+1 Peak: The peak at one mass unit higher (A+1) than the monoisotopic peak (A) is primarily due to the presence of ¹³C and ²⁹Si.

A+2 Peak: The peak at two mass units higher (A+2) is mainly attributable to the presence of ³⁰Si.

The theoretical isotopic distribution for a fragment containing one silicon atom can be calculated and compared with the experimental data to confirm the presence of the silyl group in the fragment. This analysis is particularly useful in distinguishing silicon-containing ions from purely organic fragments in the mass spectrum. Modern high-resolution mass spectrometers can accurately measure these isotopic ratios, providing a high degree of confidence in the elemental composition of the observed ions. mdpi.comgeomar.deresearchgate.netusra.edu

Table 2: Natural Isotopic Abundance of Silicon

IsotopeNatural Abundance (%)
²⁸Si92.23
²⁹Si4.67
³⁰Si3.10

Vibrational Spectroscopy (FTIR and Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides valuable insights into the conformational structure and intermolecular interactions of N-(trimethylsilyl)-2-aminopentane. These complementary techniques probe the vibrational modes of the molecule, which are sensitive to the local chemical environment and molecular geometry.

Analysis of N-H and Si-N Vibrational Modes

The key functional groups in N-(trimethylsilyl)-2-aminopentane, the secondary amine (N-H) and the silicon-nitrogen (Si-N) bond, exhibit characteristic vibrational frequencies.

N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3500-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. wpmucdn.comlibretexts.orgorgchemboulder.comspectroscopyonline.comresearchgate.net For the monosilylated 2-aminopentane (B145832), which is a secondary amine, a single, weaker N-H stretching band is expected in a similar region. The position and shape of this band can be influenced by hydrogen bonding.

Si-N Stretching: The Si-N stretching vibration is a key indicator of the silylation of the amine. This mode typically appears in the range of 950-800 cm⁻¹. aip.orgscirp.orgscirp.org The exact frequency can be influenced by the nature of the substituents on both the silicon and nitrogen atoms. In the case of N-(trimethylsilyl)-2-aminopentane, a strong absorption band in this region would confirm the presence of the Si-N bond.

FTIR spectroscopy is particularly sensitive to polar bonds like N-H and Si-N, and these vibrations are expected to be prominent in the IR spectrum. Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and can provide complementary information, particularly about the carbon backbone of the pentyl group. ias.ac.inondavia.com

Table 3: Expected Characteristic Vibrational Frequencies for N-(Trimethylsilyl)-2-aminopentane

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Technique
N-H StretchSecondary Amine3500 - 3300FTIR, Raman
C-H StretchAlkyl2960 - 2850FTIR, Raman
N-H BendSecondary Amine1650 - 1550FTIR
Si-CH₃ BendTrimethylsilyl1250FTIR
Si-N StretchSilylamine950 - 800FTIR

Computational Vibrational Frequency Correlation

To aid in the assignment of experimental vibrational spectra and to gain a deeper understanding of the conformational landscape of N-(trimethylsilyl)-2-aminopentane, computational methods are employed. Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the vibrational frequencies and intensities of molecules. sphinxsai.comresearchgate.net

By creating a theoretical model of the N-(trimethylsilyl)-2-aminopentane molecule, its equilibrium geometry can be optimized, and the harmonic vibrational frequencies can be calculated. These calculated frequencies are often systematically higher than the experimental values due to the approximations inherent in the theoretical models and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor.

The correlation between the scaled theoretical frequencies and the experimental FTIR and Raman spectra allows for a more confident assignment of the observed vibrational bands to specific molecular motions. Furthermore, computational analysis can predict the spectra of different possible conformers of the molecule, aiding in the identification of the most stable conformation present in the experimental sample.

X-ray Crystallography of N-(Trimethylsilyl)-2-aminopentane Co-Crystals or Derivatives (if applicable for structural elucidation)

However, N-(trimethylsilyl)-2-aminopentane is a liquid at room temperature, which makes single-crystal X-ray diffraction challenging. To overcome this, the formation of co-crystals or crystalline derivatives is a common strategy. A co-crystal is a crystalline structure composed of two or more different molecules in a stoichiometric ratio. By reacting N-(trimethylsilyl)-2-aminopentane with a suitable co-former, it may be possible to obtain a crystalline solid.

Alternatively, the synthesis of a crystalline derivative, for instance, by reacting the amine with an acid to form a salt, could yield a sample suitable for X-ray analysis. The resulting crystal structure would reveal the molecular geometry of the N-(trimethylsilyl)-2-aminopentane moiety and provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

As of the current literature review, no crystal structure of N-(trimethylsilyl)-2-aminopentane or its close derivatives has been reported. The successful crystallization and subsequent X-ray diffraction analysis would be a significant contribution to the structural characterization of this compound. acs.orgresearchgate.netresearchgate.netescholarship.orgmdpi.comscispace.com

Chemical Reactivity and Transformational Pathways of N Trimethylsilyl 2 Aminopentane

Hydrolytic Stability and Desilylation Mechanisms

The hydrolytic stability of N-(trimethylsilyl)-2-aminopentane is a critical factor in its application in organic synthesis. The silicon-nitrogen (Si-N) bond is susceptible to cleavage by water, a process influenced by pH and the steric environment of the silicon atom. Generally, trimethylsilyl (B98337) (TMS) ethers are among the more labile silyl (B83357) protecting groups.

The desilylation of N-silylated amines can proceed through both acid- and base-catalyzed mechanisms. In acidic conditions, the nitrogen atom is protonated, which facilitates the nucleophilic attack of water on the silicon atom. The reaction proceeds via a pathway that is thought to involve a pentacoordinate silicon intermediate. The rate of hydrolysis is dependent on the pH, with studies on related aminosilanes showing that the stability can be influenced by the structure of the silane (B1218182). For instance, silane layers derived from various aminosilanes exhibit different degrees of hydrolytic stability, with intramolecular catalysis by the amine functionality playing a significant role in the degradation of the siloxane bonds.

Under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom, leading to the cleavage of the Si-N bond. The rate of base-catalyzed hydrolysis is also influenced by the steric bulk of the substituents on the silicon atom. The general trend for the stability of silyl ethers in both acidic and basic media is influenced by the steric hindrance around the silicon atom.

Common reagents used for the desilylation of N-trimethylsilyl groups include sources of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), which readily cleave the silicon-nitrogen bond due to the high affinity of silicon for fluorine.

Below is a table summarizing the general conditions for the desilylation of N-trimethylsilyl amines:

Desilylation ConditionReagentsMechanismRelative Rate
Acidic HydrolysisDilute HCl, Acetic AcidProtonation of nitrogen followed by nucleophilic attack of water on silicon.Fast
Basic HydrolysisAqueous NaOH, K2CO3/MethanolNucleophilic attack of hydroxide on silicon.Moderate to Fast
Fluoride-mediatedTBAF, HF-PyridineNucleophilic attack of fluoride on silicon.Very Fast

Reactions as a Nucleophile or Protecting Group in Organic Synthesis Research

The trimethylsilyl group in N-(trimethylsilyl)-2-aminopentane serves a dual role in organic synthesis: it can act as a protecting group for the secondary amine and modulate its nucleophilicity. The TMS group is a common protecting group for amines, preventing unwanted reactions at the nitrogen center while other transformations are carried out on the molecule. The protection of 2-aminopentane (B145832) as its N-trimethylsilyl derivative allows for reactions at other positions of the molecule that would otherwise be incompatible with a free secondary amine.

The silylation of the amine nitrogen reduces its basicity and nucleophilicity to some extent due to the electron-withdrawing nature of the silicon atom and steric hindrance. However, N-silylated amines can still act as nucleophiles in certain reactions. For instance, they can react with electrophiles, and the subsequent cleavage of the Si-N bond regenerates the amine functionality. The reactivity of silylated amines is a subject of ongoing research, with studies exploring their role in various catalytic processes.

The use of the TMS group as a protecting group is advantageous due to the mild conditions required for its removal, as detailed in the previous section. This allows for the deprotection of the amine without affecting other sensitive functional groups in the molecule.

The following table outlines the role of the TMS group in modifying the properties of 2-aminopentane:

Property2-AminopentaneN-(Trimethylsilyl)-2-aminopentane
NucleophilicityHighModerate
BasicityModerateLow
Reactivity with ElectrophilesHighModerate, controlled
Use in SynthesisNucleophile, baseProtected amine, controlled nucleophile

Electrophilic Substitution Reactions at the Nitrogen Center

While the nitrogen atom in N-(trimethylsilyl)-2-aminopentane is less nucleophilic than that in the parent amine, it can still undergo electrophilic substitution reactions. In these reactions, an electrophile replaces the trimethylsilyl group. The Si-N bond can be cleaved by strong electrophiles, leading to the formation of a new N-E bond (where E is the electrophile) and a trimethylsilyl derivative.

Electrophilic amination is a broader class of reactions where a nitrogen atom is introduced into a molecule via an electrophilic nitrogen source. In the context of N-silylated amines, the nitrogen atom itself can be the site of electrophilic attack. For example, reactions with alkyl halides or acyl chlorides can lead to N-alkylation or N-acylation, respectively, with the trimethylsilyl group acting as a leaving group. However, direct alkylation of amines can often lead to overalkylation. The use of a silyl group can, in some cases, control this reactivity.

The reaction of N-silylated amines with electrophiles is a key step in various synthetic transformations. The outcome of the reaction is dependent on the nature of the electrophile and the reaction conditions.

Thermal Stability and Decomposition Pathways in Research Settings

The decomposition of aminosilanes upon heating can proceed through various pathways, including the cleavage of the Si-N bond, C-N bonds, and C-H bonds. Thermal desorption studies of aminosilane (B1250345) self-assembled monolayers have shown that fragmentation and desorption of smaller molecules occur at elevated temperatures. For instance, the desorption of fragments with m/z ratios corresponding to small hydrocarbons and ammonia (B1221849) has been observed.

The pyrolysis of amines, in general, can lead to the formation of a complex mixture of products, including nitriles, imines, and various hydrocarbons. The specific decomposition pathway for N-(trimethylsilyl)-2-aminopentane would likely involve the initial cleavage of the weakest bonds in the molecule under thermal stress. The presence of the trimethylsilyl group may influence the decomposition mechanism, potentially leading to the formation of volatile silicon

Advanced Analytical Methodologies and Research Applications of N Trimethylsilyl 2 Aminopentane

Chromatographic Method Development for Complex Mixture Analysis

The analysis of complex mixtures containing N-(Trimethylsilyl)-2-aminopentane necessitates the development of robust and selective chromatographic methods. The inherent chemical properties of the parent amine, 2-aminopentane (B145832), such as its volatility and basicity, present analytical challenges. gcms.czrestek.com Derivatization to its trimethylsilyl (B98337) (TMS) form, N-(Trimethylsilyl)-2-aminopentane, is a crucial step to improve its chromatographic behavior, particularly for gas chromatography. phenomenex.comwikipedia.org This section explores the optimization of both gas and liquid chromatography methods for the analysis of this derivatized amine.

Gas Chromatography (GC) Method Optimization for Volatile Amines

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds. However, the analysis of volatile amines can be challenging due to their polarity and tendency to interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. gcms.czrestek.comrestek.com Derivatization of 2-aminopentane to N-(Trimethylsilyl)-2-aminopentane mitigates these issues by reducing the compound's polarity and increasing its volatility. phenomenex.com

Optimization of GC methods for N-(Trimethylsilyl)-2-aminopentane involves several key parameters:

Column Selection: The choice of capillary column is critical. Columns with a stationary phase that is inert and offers good retention and efficiency are essential. gcms.cz While standard non-polar phases like polydimethylsiloxane (PDMS) can be used, specialized columns designed for amine analysis, such as the Rtx-Volatile Amine column, provide enhanced performance by minimizing peak tailing and improving reproducibility, especially in complex matrices. gcms.czrestek.com

Temperature Programming: A carefully controlled temperature program is necessary to ensure the efficient separation of N-(Trimethylsilyl)-2-aminopentane from other components in a mixture. An initial low oven temperature allows for the proper focusing of the analyte at the head of the column, followed by a gradual ramp to an appropriate final temperature to ensure timely elution without decomposition.

Injector and Detector Parameters: The injector temperature must be high enough to ensure rapid volatilization of the derivatized amine without causing thermal degradation. The use of a deactivated inlet liner is also recommended to prevent analyte adsorption. rsc.org Flame Ionization Detection (FID) is a common choice for the detection of organic compounds like N-(Trimethylsilyl)-2-aminopentane, offering high sensitivity and a wide linear range.

A typical optimized GC method for a trimethylsilylated amine might involve a temperature program starting at 40°C, holding for a few minutes, then ramping at 10-25°C per minute to a final temperature of around 250°C. nih.gov The use of helium as a carrier gas at a constant flow rate is also standard practice. nih.gov

Liquid Chromatography (LC) Applications for Derivatized Amines

While GC is often the preferred method for volatile amines, liquid chromatography (LC) offers a viable alternative, particularly for complex mixtures or when coupled with mass spectrometry. The analysis of underivatized amines by reversed-phase LC can be problematic due to poor retention on non-polar stationary phases. nih.gov Derivatization of 2-aminopentane to N-(Trimethylsilyl)-2-aminopentane, while primarily beneficial for GC, can also influence its behavior in LC.

Key considerations for LC analysis of derivatized amines include:

Stationary Phase: For reversed-phase LC, a C18 column is a common starting point. nih.gov The increased hydrophobicity of the TMS derivative compared to the parent amine will lead to better retention.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The pH of the aqueous component can be adjusted to control the ionization of any residual underivatized amine, thereby influencing its retention.

Derivatization for Enhanced Detection: In LC, derivatization is often employed not only to improve chromatographic retention but also to introduce a chromophore or fluorophore for enhanced detection by UV-Vis or fluorescence detectors. researchgate.net While the TMS group itself does not provide a strong chromophore, other derivatizing agents can be used in conjunction with or as an alternative to silylation for LC analysis.

Ion-pairing chromatography is another LC technique that can be used for the analysis of amines. nih.gov This method involves adding an ion-pairing agent to the mobile phase, which forms a neutral ion pair with the charged amine, allowing for its retention on a reversed-phase column.

Development of Stationary Phases for Enhanced Separation

The development of novel stationary phases is an ongoing area of research aimed at improving the separation of challenging analytes like amines. For GC, the focus has been on creating more inert surfaces to reduce analyte adsorption and developing phases with unique selectivities. restek.comphenomenex.com This includes base-deactivated surfaces and phases specifically designed for volatile amines that can withstand harsh matrices. gcms.czrestek.com

In LC, the development of mixed-mode stationary phases that combine reversed-phase and ion-exchange characteristics offers enhanced retention and selectivity for polar and ionizable compounds. Amine-modified silica stationary phases can be used in normal-phase, reversed-phase, or ion-exchange modes, providing versatility for method development. biotage.comnih.gov These phases can offer improved peak shape and retention for basic compounds like amines. biotage.com

Coupling Techniques for Comprehensive Analysis

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the definitive identification and quantification of analytes in complex mixtures. Both GC-MS and LC-MS/MS are invaluable techniques for the comprehensive analysis of N-(Trimethylsilyl)-2-aminopentane.

GC-MS Method Validation and Research Applications for Derivatized Amines

The coupling of gas chromatography with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For amines, derivatization to their trimethylsilyl (TMS) analogs, such as N-(Trimethylsilyl)-2-aminopentane, is often a prerequisite for successful GC-MS analysis, enhancing volatility and improving chromatographic performance. phenomenex.comwikipedia.org The mass spectrometer provides not only sensitive detection but also structural information based on the fragmentation pattern of the analyte.

Method Validation

A validated GC-MS method ensures the reliability and accuracy of the analytical data. Key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Illustrative GC-MS Validation Parameters for a Derivatized Amine

ParameterTypical Value
Linearity (R²)> 0.99
Accuracy (% Recovery)90-110%
Precision (% RSD)< 15%
LOD1-10 ng/mL
LOQ5-50 ng/mL

Research Applications

GC-MS analysis of TMS-derivatized amines has numerous applications in various fields:

Metabolomics: The analysis of endogenous amines in biological fluids can provide insights into metabolic pathways and disease states. nih.govnih.gov

Environmental Analysis: Monitoring for the presence of amines in environmental samples such as water and soil.

Food Chemistry: The determination of biogenic amines in fermented foods and beverages as an indicator of quality and safety. nih.govnih.gov

Forensic Science: The detection and identification of illicit drugs and their metabolites, many of which are amines.

The fragmentation of TMS derivatives of amines in the mass spectrometer often yields characteristic ions that are useful for identification and quantification. For example, the presence of an ion at m/z 73 is indicative of a TMS group.

LC-MS/MS Method Development for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the trace analysis of compounds in complex matrices. While direct analysis of underivatized amines is possible, derivatization can significantly enhance the performance of the method.

Method Development

The development of an LC-MS/MS method for a derivatized amine like N-(Trimethylsilyl)-2-aminopentane involves several critical steps:

Chromatographic Separation: Optimization of the LC conditions (column, mobile phase, gradient) to achieve good retention and peak shape for the analyte and separate it from matrix interferences.

Mass Spectrometric Detection: The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a precursor ion (the molecular ion or a characteristic fragment of the analyte) and one or more product ions (fragments generated by collision-induced dissociation of the precursor ion). The transition from the precursor ion to the product ion is highly specific to the analyte, providing excellent selectivity.

Sample Preparation: The development of an effective sample preparation procedure to extract the analyte from the matrix and remove interferences is crucial for achieving low detection limits.

Illustrative LC-MS/MS Parameters for a Derivatized Amine

ParameterDescription
Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)[M+H]⁺ of the derivatized amine
Product Ion (Q3)Characteristic fragment ion
Collision EnergyOptimized for maximum product ion intensity

The high sensitivity and selectivity of LC-MS/MS make it an ideal technique for applications requiring the measurement of very low concentrations of amines, such as in pharmacokinetic studies or the analysis of trace contaminants.

Role in Sample Preparation and Derivatization for Trace Analysis Research

N-(Trimethylsilyl)-2-aminopentane plays a crucial role in the analytical workflow for trace analysis, particularly in sample preparation and derivatization for gas chromatography (GC) applications. The direct analysis of primary amines like 2-aminopentane by GC is often challenging due to their polarity and low volatility, which can lead to poor chromatographic peak shape, band broadening, and adsorption on the column. nih.goviu.edu Derivatization is a key step to overcome these issues by chemically modifying the analyte to make it more amenable to GC analysis. iu.educhromatographyonline.com

The process involves converting the polar amine group into a less polar and more volatile derivative. nbinno.com Silylation, the introduction of a trimethylsilyl (TMS) group, is a widely used derivatization technique for compounds containing active hydrogens, such as those in amine (-NH) groups. nbinno.comnih.gov This reaction replaces the labile hydrogen atoms in the 2-aminopentane molecule with a TMS group, forming N-(Trimethylsilyl)-2-aminopentane. nbinno.com This transformation significantly increases the volatility and thermal stability of the analyte. nbinno.commdpi.com

The resulting N-(Trimethylsilyl)-2-aminopentane derivative exhibits improved chromatographic behavior, characterized by sharper, more symmetrical peaks and reduced tailing. iu.edugcms.cz This enhancement is critical for trace analysis, as it improves separation from matrix interferences and increases detection sensitivity. nih.govgcms.cz Common silylating reagents used to achieve this conversion include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). iu.edunih.govnih.gov The reaction is typically efficient and can be performed under mild conditions. nbinno.com

The improved volatility and stability allow the derivatized compound to be analyzed effectively by Gas Chromatography-Mass Spectrometry (GC-MS). iu.edu In GC-MS, the distinct mass spectrum of the TMS derivative provides high selectivity and confident identification, even at very low concentrations. Research has shown that trimethylsilylation can lead to a significant increase in analytical response compared to other derivatization methods, further underscoring its value in the detection of trace-level primary amines. nih.govacs.org

Applications in Environmental Monitoring Research Utilizing Amine Derivatization

The determination of amines in environmental samples is of significant interest due to their widespread presence and potential toxicity. nih.govnih.gov Amines can be found in various environmental matrices, including water, soil, and the atmosphere, originating from both natural and industrial sources. nih.govscispace.comresearchgate.net However, the direct analysis of polar amines at trace levels in complex environmental samples is analytically challenging. nih.gov

Derivatization to form compounds such as N-(Trimethylsilyl)-2-aminopentane is a crucial strategy to enable sensitive and selective analysis by GC-MS. nih.govresearchgate.net By converting the polar 2-aminopentane into its more volatile and thermally stable TMS derivative, analysts can achieve lower detection limits and more reliable quantification. nih.gov This approach is integral to monitoring the presence and concentration of specific amines in the environment.

Research applications in environmental monitoring include:

Water Quality Analysis: Monitoring levels of aliphatic amines in wastewater, river water, and drinking water. nih.gov Derivatization allows for the extraction of these compounds from aqueous matrices and subsequent analysis to ensure compliance with environmental regulations and to assess the effectiveness of water treatment processes.

Atmospheric Studies: Quantifying amines in both gaseous and particulate phases in the atmosphere. gdut.edu.cn Amines in the air can contribute to the formation of secondary organic aerosols and affect air quality. Derivatization followed by GC-MS is a powerful tool for identifying and measuring specific amines in air samples. researchgate.netgdut.edu.cn

Soil and Sediment Analysis: Assessing the contamination of soils and sediments with amines from agricultural runoff or industrial discharge. nih.gov The derivatization step is essential for separating the target amines from the complex organic matrix of soil samples.

The general procedure involves collecting an environmental sample, extracting the amines, performing the silylation reaction, and then analyzing the resulting N-(Trimethylsilyl)-2-aminopentane by GC-MS. The data generated from these analyses are vital for understanding the fate and transport of amines in the environment and for protecting human and ecological health. nih.gov

Advancement in Automated Derivatization Techniques

The derivatization process, while essential, can be a source of variability and error when performed manually. nih.gov To address this, significant advancements have been made in the automation of derivatization techniques, including silylation reactions to form derivatives like N-(Trimethylsilyl)-2-aminopentane. nih.govthermofisher.cn Fully automated online derivatization systems integrate the entire workflow, from sample preparation to GC-MS injection, leading to substantial improvements in throughput, reproducibility, and efficiency. nih.govthermofisher.cnmdpi.com

These automated systems typically utilize a robotic autosampler that performs the following steps in a programmed sequence:

Dispensing the sample into a vial.

Adding the derivatization reagent (e.g., MSTFA) and any necessary solvents or catalysts. thermofisher.cn

Incubating the mixture at a controlled temperature and for a precise duration to ensure the reaction goes to completion. nih.govthermofisher.cn

Injecting a specific volume of the derivatized sample directly into the GC-MS system for analysis. thermofisher.cn

One of the major advantages of this automated approach is the ability to perform "just-in-time" derivatization, where each sample is prepared immediately before its analysis. researchgate.net This minimizes the degradation of unstable derivatives, which can be a problem with manual batch processing where derivatized samples may wait for extended periods before injection. nih.govdntb.gov.ua Automation reduces manual handling errors, decreases analyst exposure to potentially hazardous reagents, and allows for continuous, unattended operation, significantly increasing laboratory productivity. thermofisher.cnmdpi.com

The table below summarizes the key differences between manual and automated derivatization techniques.

FeatureManual DerivatizationAutomated Derivatization
Throughput Low; processed in small batches.High; allows for continuous, overlapping sample processing. nih.govthermofisher.cn
Reproducibility Lower; prone to variability from manual pipetting and timing.Higher; precise robotic handling ensures consistency. nih.govmdpi.com
Sample Stability Risk of derivative degradation as samples wait for analysis. nih.govImproved; "just-in-time" derivatization minimizes degradation. researchgate.net
Analyst Time Labor-intensive; requires constant attention.Minimal; allows for unattended operation ("walk-away" time). nih.gov
Reagent Volume Typically requires larger volumes.Optimized to use smaller, more efficient volumes of reagents. nih.gov
Error Potential Higher risk of human error in measurements and timing.Lower risk of error due to programmed, consistent execution. mdpi.com

These advancements in automation have made derivatization a more robust and reliable step in the analytical workflow for compounds like 2-aminopentane, facilitating high-quality data generation in demanding research applications. nih.govresearchgate.net

Theoretical and Computational Investigations on N Trimethylsilyl 2 Aminopentane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like N-(Trimethylsilyl)-2-aminopentane. These methods solve the Schrödinger equation (in its time-independent, non-relativistic form) to determine the electronic wavefunction, from which properties such as molecular structure, energy, and orbital distributions are derived. For a molecule of this size, approximations are necessary, with Density Functional Theory (DFT) and ab initio methods being the most common.

The electronic structure of N-(Trimethylsilyl)-2-aminopentane is characterized by the interplay between the electron-donating alkyl group, the lone pair of the nitrogen atom, and the silicon atom of the trimethylsilyl (B98337) (TMS) group. The Si-N bond is of particular interest, exhibiting polarity due to the different electronegativities of silicon and nitrogen. Calculations can quantify the charge distribution, bond orders, and molecular orbital shapes, providing insight into the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. arxiv.org Functionals like B3LYP and M06-2X, paired with basis sets such as 6-311+G(d,p), are commonly employed to optimize molecular geometries and explore conformational landscapes. nih.gov

For N-(Trimethylsilyl)-2-aminopentane, DFT calculations can predict key structural parameters. The geometry around the nitrogen atom is expected to be trigonal pyramidal, and the Si-N bond length is a critical parameter influenced by the steric bulk of the pentyl and trimethylsilyl groups.

Conformational analysis involves identifying the various stable arrangements (conformers) of the molecule arising from rotation around single bonds, such as the C-N and Si-N bonds. By calculating the relative energies of these conformers, DFT can determine the most stable, lowest-energy structure and the Boltzmann population of other conformers at a given temperature. This information is crucial for understanding the molecule's behavior in different environments. nih.gov

Table 1: Theoretical Geometrical Parameters for the Lowest Energy Conformer of N-(Trimethylsilyl)-2-aminopentane (Illustrative Data)

This table presents hypothetical data calculated using DFT (B3LYP/6-311+G(d,p)) for illustrative purposes.

Parameter Bond/Angle Value
Bond Lengths
Si-N 1.74 Å
N-C2 (pentane) 1.47 Å
Si-C (methyl) 1.89 Å
C-H (avg) 1.09 Å
Bond Angles
C-N-Si 118.5°
H-N-Si 115.0°
C-Si-C (avg) 108.5°
Dihedral Angles

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theory compared to DFT for calculating molecular energies. wayne.edumdpi.com These methods are computationally more demanding but can provide more accurate results for reaction energies and activation barriers. mdpi.comresearchgate.net

For N-(Trimethylsilyl)-2-aminopentane, ab initio calculations can be used to determine thermodynamic properties like the enthalpy of formation. More importantly, they are employed to study reaction mechanisms. For instance, the energy barrier for the hydrolysis of the Si-N bond—a common reaction for silylated amines—can be calculated. rsc.org This involves identifying the transition state structure and calculating its energy relative to the reactants. Such calculations provide quantitative insights into reaction rates and feasibility. uctm.eduanu.edu.au

Table 2: Theoretical Energetic Data for a Hypothetical Hydrolysis Reaction (Illustrative Data)

This table presents hypothetical data calculated using CCSD(T)/aug-cc-pVTZ//B3LYP/6-31G(d) for illustrative purposes.

Parameter Reaction Energy (kcal/mol)
Activation Energy (Ea) N-(TMS)-2-aminopentane + H₂O → [Transition State] +15.5

| Reaction Enthalpy (ΔH) | N-(TMS)-2-aminopentane + H₂O → 2-aminopentane (B145832) + TMS-OH | -8.2 |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion, MD simulations generate trajectories that reveal the dynamic behavior and conformational flexibility of N-(Trimethylsilyl)-2-aminopentane. nih.govmdpi.com These simulations are particularly useful for exploring the full conformational space, which can be vast for a flexible molecule. researchgate.net

MD simulations can identify preferred conformations in different environments (e.g., gas phase vs. solvent) and the timescales of transitions between them. nih.gov This provides a more realistic picture of the molecule's structure than static calculations alone and is essential for understanding how the molecule interacts with its surroundings. nih.gov Techniques like Replica-Exchange Molecular Dynamics (REMD) can be used to enhance sampling and ensure a thorough exploration of the conformational landscape. uctm.edu

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, Raman)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR): DFT methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict NMR chemical shifts (¹H, ¹³C, ²⁹Si). researchgate.netrsc.orgnih.gov Calculations are typically performed on the lowest-energy conformers, and the results are Boltzmann-averaged to produce a final predicted spectrum. chemrxiv.org For N-(Trimethylsilyl)-2-aminopentane, predicting the ²⁹Si chemical shift is particularly valuable for characterizing the silicon environment. illinois.edudigitellinc.com

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the peaks observed in IR and Raman spectra. nih.govaps.orgresearchgate.net DFT calculations can predict the position, intensity (for IR), and activity (for Raman) of these vibrational modes. nih.govdtu.dk Comparing the computed spectrum with an experimental one can confirm the molecular structure and assign specific vibrational modes to functional groups, such as the N-H stretch, Si-N stretch, and various C-H bending and stretching modes. aps.orgbohrium.com

Table 3: Predicted Spectroscopic Data for N-(Trimethylsilyl)-2-aminopentane (Illustrative Data)

This table presents hypothetical data calculated using DFT (B3LYP/6-311+G(d,p)) for illustrative purposes.

Spectrum Parameter Predicted Value Assignment
¹H NMR Chemical Shift (δ) 0.15 ppm Si-(CH ₃)₃
Chemical Shift (δ) 2.60 ppm CH -NH
¹³C NMR Chemical Shift (δ) 2.5 ppm C H₃-Si
Chemical Shift (δ) 55.0 ppm C H-NH
²⁹Si NMR Chemical Shift (δ) +5.0 ppm Si (CH₃)₃
IR Frequency (ν) 3350 cm⁻¹ N-H stretch
Frequency (ν) 940 cm⁻¹ Si-N stretch
Raman Frequency (ν) 2960 cm⁻¹ C-H stretch (sym)

Reactivity Prediction and Mechanistic Insight from Computational Models

Computational models are invaluable for predicting the reactivity of a molecule and elucidating reaction mechanisms at an atomic level. osu.edunih.gov By mapping the potential energy surface (PES) for a given reaction, key structures such as reactants, products, intermediates, and transition states can be identified. umich.edu

For N-(Trimethylsilyl)-2-aminopentane, computational models can predict its behavior in various chemical transformations. For example, the nitrogen lone pair makes the molecule a potential nucleophile or base. DFT calculations can model the reaction pathway of its interaction with an electrophile, determining the activation energy and revealing the stereochemical outcome. nih.gov Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide qualitative insights into where reactions are likely to occur. Electrostatic potential maps can further highlight electron-rich and electron-poor regions of the molecule, guiding predictions of intermolecular interactions. nih.gov

Solvation Effects and Intermolecular Interactions Modeling

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models can account for these effects using either implicit or explicit solvation models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) represent the solvent as a continuous dielectric medium. mdpi.comnih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the geometry, conformational stability, and reaction barriers of N-(Trimethylsilyl)-2-aminopentane. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation, typically within a QM/MM (Quantum Mechanics/Molecular Mechanics) framework or a full MD simulation. nih.gov This allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding between the N-H group of the silylamine and solvent molecules like water or alcohols. mdpi.commdpi.comresearchgate.net Understanding these interactions is crucial, as they can stabilize certain conformations or intermediates and directly participate in reaction mechanisms. nih.govmdpi.com

Emerging Research Applications and Future Directions for N Trimethylsilyl 2 Aminopentane

Utilization in Novel Synthetic Methodologies (e.g., Catalysis, Protecting Group Strategies)

N-silylated amines, including N-(Trimethylsilyl)-2-aminopentane, are increasingly recognized for their utility in novel synthetic methodologies. Their application spans catalysis and advanced protecting group strategies, offering chemists greater control over complex molecular transformations.

In the realm of catalysis , N-silylated amines serve as versatile substrates in a variety of chemical reactions. semanticscholar.orgrsc.org Their catalytic synthesis can be achieved through methods such as the dehydrocoupling of amines with silanes, hydrosilylation of imines, and dealkenylative coupling of amines with vinylsilanes. semanticscholar.orgrsc.org The resulting N-silylamines are valuable in C-N and C-C bond-forming reactions. A key advantage is the facile hydrolytic cleavage of the Si-N bond, which allows for the straightforward release of the free amine product upon completion of the reaction. semanticscholar.orgrsc.org The distinct electronic properties of N-silyl amines, N-silyl imines, and N-silyl enamines lead to reactivity that is complementary to their non-silylated counterparts. semanticscholar.orgrsc.org

As protecting groups , trimethylsilyl (B98337) groups are a cornerstone of organic synthesis. fiveable.mebham.ac.ukorganic-chemistry.orggelest.com Protecting an amine functionality, such as in 2-aminopentane (B145832), by converting it to its N-trimethylsilyl derivative temporarily masks its nucleophilic nature. organic-chemistry.org This allows for selective reactions to occur at other sites within a molecule without interference from the amine group. bham.ac.ukorganic-chemistry.org The trimethylsilyl group can be readily introduced using reagents like hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMS-Cl). gelest.com The stability of silyl (B83357) ethers can be tuned, and the TMS group is known for its relative lability, allowing for its removal under mild acidic conditions or with fluoride (B91410) ion sources. fiveable.melibretexts.org This tunable stability is a significant advantage in multi-step syntheses where sequential deprotection of different functional groups is required. fiveable.me

Table 1: Comparison of Silyl Protecting Groups for Amines

Protecting GroupAbbreviationRelative StabilityCommon Deprotection Conditions
TrimethylsilylTMSLeast StableMild acid, fluoride ions (e.g., TBAF)
TriethylsilylTESMore stable than TMSAcid, fluoride ions
tert-ButyldimethylsilylTBDMS/TBSMore stable than TESStronger acid, fluoride ions
tert-ButyldiphenylsilylTBDPSVery StableStrong acid, fluoride ions
TriisopropylsilylTIPSVery StableStrong acid, fluoride ions

Advanced Materials Science Research Incorporating Silylated Amines

The incorporation of silylated amines into advanced materials is a burgeoning area of research. Amine-functionalized materials, particularly those based on silica, have a wide array of applications due to their unique surface properties.

Amine-functionalized colloidal silica, for instance, is utilized in a variety of applications and fundamental scientific studies. researchgate.net The surface of silica can be modified with amino groups using silane (B1218182) coupling agents like (3-aminopropyl)trimethoxysilane. researchgate.net This process involves the hydrolysis of the silane's alkoxy groups and the subsequent formation of stable Si-O-Si bonds with the silica surface. researchgate.net This surface functionalization can impart a positive zeta potential to the silica particles at low pH. researchgate.net

Inorganic-organic hybrid materials with mesoporous structures are another significant application. researchgate.net These materials can be synthesized through co-condensation or post-synthesis methods, combining the mechanical strength of an inorganic framework with the functional activities of organic components. researchgate.net Amine-functionalized mesoporous materials exhibit exceptionally high surface areas, which makes them excellent candidates for use as adsorbents and catalysts. researchgate.net The ability to bind a large number of chemical moieties on their surface is advantageous for applications such as the adsorption of pollutants. researchgate.net

Table 2: Applications of Amine-Functionalized Silica Materials

Material TypeFunctionalization MethodKey PropertiesPotential Applications
Amine-functionalized colloidal silicaSurface treatment with aminosilanesTunable surface charge, monodispersityDrug delivery, bio-imaging, catalysis
Mesoporous silica nanoparticles (MSNs)Co-condensation or post-graftingHigh surface area, ordered pore structureAdsorption, catalysis, controlled release
Hybrid organosilica materialsSol-gel synthesis with structuring and functionalizing alkoxysilanesPorous structure, high content of functional groupsSorption of metal ions, catalysis

Development of Sensors and Probes Based on Amine Derivatization

The derivatization of amines is a crucial strategy in the development of chemical sensors and probes. This is particularly relevant for the detection of biogenic amines in various samples, where their inherent polarity can be modified to facilitate analysis. nih.gov

In chromatographic applications, such as gas chromatography (GC), derivatization is employed to decrease the polarity of amines and enhance their volatility and thermal stability. nih.gov Silylation is a common derivatization technique that converts polar amines into nonpolar silyl derivatives, making them suitable for GC analysis. nih.gov The use of silylating reagents can also increase the sensitivity of detection, especially when coupled with mass spectrometry (MS), as the silyl group can produce characteristic diagnostic fragments. nih.gov

Fluorescent sensors for various analytes can also be developed based on amine derivatization. For instance, novel fluorescent probes for boronic acid-containing compounds have been designed, which react rapidly to produce a fluorescent signal. mdpi.com The development of such sensors often involves the synthesis of ligands that can chelate with the target analyte. While not directly involving silylation for the sensing mechanism itself, the synthesis of these complex sensor molecules can benefit from the use of protecting groups, including silylated amines, to control the synthetic pathway. Furthermore, reaction-based fluorescent probes for detecting specific molecules can be synthesized, where the amino group plays a key role in the detection mechanism. researchgate.net

Interdisciplinary Research Areas and Collaborative Opportunities

The versatility of N-silylated amines fosters interdisciplinary research and collaboration. The synthesis and application of these compounds lie at the intersection of organic chemistry, materials science, analytical chemistry, and biology.

For example, the development of amine-functionalized silica materials for applications like catalysis and environmental remediation requires expertise in both materials synthesis and catalytic process engineering. mdpi.com The design of novel sensors based on amine derivatization necessitates a collaboration between synthetic chemists, who create the sensor molecules, and analytical chemists, who develop the detection methodologies. researchgate.net

Furthermore, the application of these materials and sensors in biological systems, such as for drug delivery or bio-imaging, brings in biologists and pharmacologists. The study of interactions between boron-containing compounds and biomolecules, facilitated by novel sensors, is a prime example of such interdisciplinary work. mdpi.com The synthesis of complex bioactive molecules, which often relies on sophisticated protecting group strategies, also highlights the need for collaboration between synthetic chemists and researchers in the life sciences. ethz.ch

Challenges and Perspectives in N-Silylated Amine Research

While the field of N-silylated amine research holds great promise, there are challenges to be addressed. One of the ongoing challenges in synthetic chemistry is the selective activation of traditionally unreactive functional groups, such as amides, under mild conditions. nih.gov While N-silylated amines offer unique reactivity, the development of more efficient and selective catalytic systems for their synthesis and subsequent transformations remains an active area of research. mdpi.comnih.gov

Looking forward, the future of N-silylated amine research is bright. The development of novel catalytic methods for the synthesis of these compounds will continue to expand their utility in organic synthesis. semanticscholar.orgrsc.org In materials science, the ability to precisely tailor the surface properties of materials through amine functionalization will lead to the creation of new materials with advanced properties for a wide range of applications. researchgate.net The development of more sensitive and selective sensors based on amine derivatization will also continue to be a significant area of research, with potential impacts on environmental monitoring, food safety, and medical diagnostics. nih.gov

Q & A

Q. What is the chemical structure and nomenclature of 2-aminopentane, and how does its mono-TMS derivative differ?

2-Aminopentane (C₅H₁₃N) is a primary amine with the amino group attached to the second carbon of a pentane chain. Its IUPAC name is 2-pentanamine, and common synonyms include sec-pentylamine and 1-methyl-butylamine . The mono-TMS (trimethylsilyl) derivative involves silylation of the amine group (-NH₂), replacing one hydrogen with a TMS group (-Si(CH₃)₃), forming 2-(trimethylsilyl)aminopentane. Derivatization enhances volatility for gas chromatography (GC) analysis and stabilizes reactive functional groups .

Q. How is 2-aminopentane utilized as an internal standard in GC methods, and what parameters optimize its performance?

2-Aminopentane is employed as an internal standard in GC due to its consistent retention time and minimal interference with analytes. Key parameters include:

  • Column selection : Polar columns (e.g., DB-5MS) improve separation of volatile amines.
  • Derivatization : Use BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for silylation, with reaction times ≥30 minutes at 60°C to ensure complete mono-TMS formation .
  • Calibration : Linear ranges (e.g., 0.1–50 µg/mL) validated via calibration curves (R² >0.99) .

Q. What spectroscopic techniques are critical for characterizing 2-aminopentane and its mono-TMS derivative?

  • Mass Spectrometry (MS) : The parent ion for 2-aminopentane appears at m/z = 87 (low intensity), with a base peak at m/z = 44 from α-cleavage of the amine group . For mono-TMS derivatives, expect a molecular ion at m/z = 158 (87 + 73 TMS group).
  • NMR : ¹H NMR shows signals at δ 1.0–1.5 ppm (CH₃ and CH₂ groups) and δ 2.6 ppm (NH₂). Silylation shifts the NH proton signal upfield .

Q. Why does 2-aminopentane exhibit optical activity, and how can enantiomers be resolved?

2-Aminopentane has a chiral center at the second carbon, leading to enantiomers. Resolution methods include:

  • Chiral GC columns : Use cyclodextrin-based phases (e.g., γ-cyclodextrin).
  • Derivatization with chiral agents : React with (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomers separable on non-chiral columns .

Advanced Research Questions

Q. How can researchers address contradictions in mass spectrometry data for mono-TMS derivatives of 2-aminopentane?

Discrepancies in fragmentation patterns or derivatization efficiency may arise from:

  • Incomplete silylation : Verify reaction conditions (e.g., BSTFA:amine molar ratio ≥2:1, anhydrous environment) .
  • Matrix effects : Use matrix-matched calibration standards to account for interference .
  • Instrument variability : Cross-validate with alternative detectors (e.g., NPD for nitrogen-specific detection) .

Q. What experimental designs optimize the derivatization efficiency of 2-aminopentane to mono-TMS under varying conditions?

A factorial design assessing factors like time, temperature, and catalyst (e.g., TMCS) can optimize silylation. For example:

FactorLow LevelHigh Level
Temperature (°C)5080
Time (min)2060
TMCS (%)15

Response variables: % mono-TMS (via GC-MS peak area). Data from similar studies show ≥90% derivatization at 60°C for 60 minutes with 5% TMCS .

Q. How do storage conditions impact the stability of 2-aminopentane and its mono-TMS derivative?

  • 2-Aminopentane : Store at ≤-20°C under nitrogen to prevent oxidation. Degradation products (e.g., nitrosamines) can form at room temperature .
  • Mono-TMS derivative : Stable for ≤7 days at 4°C in non-polar solvents (e.g., hexane). Avoid aqueous solutions to prevent hydrolysis .

Q. What advanced methodologies can trace metabolic pathways of 2-aminopentane in biological systems?

  • Isotope labeling : Synthesize ¹³C- or ¹⁵N-labeled 2-aminopentane to track metabolites via LC-HRMS.
  • In vitro assays : Incubate with liver microsomes and monitor N-dealkylation products (e.g., pentane-2-one) .

Q. How can researchers troubleshoot low recovery rates of mono-TMS derivatives in complex matrices?

  • Cleanup steps : Use SPE cartridges (e.g., C18 or HLB) to remove interfering lipids or proteins.
  • Alternative derivatization agents : Compare BSTFA with MTBSTFA (tert-butyldimethylsilyl) for higher stability in acidic matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.